REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:6]=[C:7]2[CH:13]=[CH:12][NH:11][C:8]2=[CH:9][N:10]=1)(=O)C>[OH-].[K+]>[NH3:4].[NH2:4][C:5]1[CH:6]=[C:7]2[CH:13]=[CH:12][NH:11][C:8]2=[CH:9][N:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C=C2C(=CN1)NC=C2
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between dichloromethane (100 mL) and water (100 mL)
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with n-butanol (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organics were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica eluting with 5 to 10% MeOH in DCM
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C(=CN1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.384 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 164.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |